

ZZW-115: A Trifluoperazine Derivative Targeting NUPR1 for Cancer Therapy

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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ZZW-115**, a novel derivative of the antipsychotic agent trifluoperazine (TFP). **ZZW-115** has emerged as a potent inhibitor of the nuclear protein 1 (NUPR1), an intrinsically disordered protein implicated in various cancers. This document details the mechanism of action, quantitative efficacy, and experimental protocols related to **ZZW-115**, offering a valuable resource for researchers in oncology and drug development.

Introduction

Trifluoperazine (TFP), a phenothiazine derivative, has long been used as an antipsychotic medication.[1][2] Beyond its neurological effects, TFP has demonstrated anticancer properties, though its clinical application in oncology has been limited by side effects.[1][2] This led to the development of TFP derivatives with improved efficacy and reduced toxicity. **ZZW-115**, synthesized through a rational, in silico ligand-based design, is one such derivative that exhibits enhanced antitumor activity with minimal neurological side effects.[3][4][5]

ZZW-115's primary molecular target is NUPR1, a stress-response protein that is overexpressed in numerous cancer tissues and plays a crucial role in cancer progression, including cell growth, migration, and resistance to therapy.[3][6][7] By inhibiting NUPR1, **ZZW-115** induces



cancer cell death through multiple mechanisms, making it a promising candidate for cancer treatment.[3][5]

Mechanism of Action

ZZW-115 exerts its anticancer effects primarily through the inhibition of NUPR1.[3] This inhibition disrupts several downstream cellular processes critical for cancer cell survival and proliferation.

Inhibition of NUPR1 Nuclear Translocation

ZZW-115 binds to NUPR1 in the region of its nuclear localization signal (NLS).[5] This binding competitively inhibits the interaction between NUPR1 and importins, thereby preventing the translocation of NUPR1 from the cytoplasm into the nucleus.[4][5] In untreated cancer cells, NUPR1 is predominantly found in the nucleus; however, treatment with **ZZW-115** leads to a significant reduction in nuclear NUPR1.[4]

Induction of Necroptosis and Apoptosis

ZZW-115 induces cancer cell death through two distinct programmed cell death pathways: necroptosis and apoptosis.[3][5] This dual mechanism is advantageous as it can overcome resistance to apoptosis, a common challenge in cancer therapy.[5] The induction of necroptosis is evidenced by increased lactate dehydrogenase (LDH) release, while apoptosis is confirmed by elevated caspase 3/7 activity.[3][8]

Mitochondrial Dysfunction and Metabolic Shift

Treatment with **ZZW-115** leads to mitochondrial metabolism failure.[3][6] This is characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[3] [8] The depletion of ATP cannot be fully rescued by inhibitors of apoptosis or necroptosis, suggesting that mitochondrial failure is a key event in **ZZW-115**-induced cell death.[6]

Sensitization to Genotoxic Agents

By inhibiting NUPR1, **ZZW-115** can sensitize cancer cells to DNA damage induced by genotoxic agents.[4] NUPR1 is involved in the DNA damage response (DDR), and its inhibition by **ZZW-115** impairs this process.[4] This is partly due to the reduced SUMOylation of key DDR proteins, a process that is promoted by NUPR1.[4]



Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of **ZZW-115** from various in vitro and in vivo studies.

Table 1: Binding Affinity and Inhibitory Concentrations of **ZZW-115**

| Parameter | Value | Cell Lines/Conditions | Citation |
|----------------|-------------------|--|----------------|
| Kd (for NUPR1) | 2.1 μΜ | In vitro | [8][9][10][11] |
| IC50 | 0.42 μM - 7.75 μM | Various cancer cell lines (HepG2, SaOS- 2, etc.) | [8][11][12] |
| IC50 | 0.84 μM - 4.93 μM | Various cancer cell lines (ANOR, HN14) | [8][11][13] |

Table 2: In Vitro Efficacy of **ZZW-115**



| Experiment | Cell Lines | ZZW-115 Concentrati on | Treatment Duration | Key Finding | Citation |
|----------------------|------------------------------|------------------------------|-----------------------|--|----------|
| Cell Viability | NUPR1-WT vs. NUPR1- KO | 15 μΜ | 72 hours | 15.01% survival in NUPR1-WT vs. 84.60% in NUPR1-KO | [3] |
| LDH Release | Pancreatic cancer cells | 3 or 5 μM | 24 hours | Significant increase in a concentration -dependent manner | [3] |
| Caspase 3/7 Activity | Pancreatic cancer cells | 3 or 5 μM | 24 hours | Significantly greater in treated cells | [3] |
| ROS Production | Pancreatic cancer cells | 3 μΜ | - | Increased ROS production detected by MitoSOX Red | [3] |

Table 3: In Vivo Efficacy of **ZZW-115**



| Animal Model | Tumor Type | ZZW-115 Dosage | Treatment Duration | Key Finding | Citation |
|---------------------------------|-------------------------------------|--------------------------------------|-----------------------|--|----------|
| Xenografted mice | Pancreatic cancer | 0.5-5 mg/kg (injection, daily) | 30 days | Inhibition of tumor growth | [8][11] |
| Orthotopic C57BL/6 mice | Pancreatic cancer (Panc02) | 5 mg/kg | 30 days | Tumor size became almost unmeasurabl e | [8] |
| Nude mice with xenografts | Pancreatic cancer (MiaPaCa-2) | 5 mg/kg/day | 30 days | Strong decrease in nuclear localization of NUPR1 | [4] |

Experimental Protocols Cell Viability Assay

- Cell Plating: Plate cells in 96-well plates at a desired density.
- Incubation: Allow cells to adhere and grow for 24 hours.
- Treatment: Supplement the media with ZZW-115 at concentrations ranging from 0 to 100 μM.
- Incubation: Incubate the cells for an additional 24 or 72 hours.
- Viability Estimation: Add CellTiter-Blue viability reagent and incubate for 3 hours.
- Measurement: Measure fluorescence to determine cell viability, normalized to untreated controls.[12]

LDH Release Assay (Necrosis)



- Cell Treatment: Incubate a panel of pancreatic cancer cell lines with 3 or 5 μM ZZW-115 for 24 hours.
- Supernatant Collection: Collect the cell culture supernatant.
- LDH Measurement: Measure the amount of LDH released into the supernatant using a commercially available kit, following the manufacturer's instructions.[3]

Caspase 3/7 Activity Assay (Apoptosis)

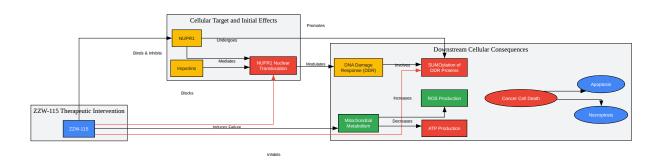
- Cell Treatment: Treat pancreatic cancer cell lines with 3 or 5 µM ZZW-115 for 24 hours.
- Cell Lysis: Lyse the cells to release intracellular components.
- Caspase Activity Measurement: Measure caspase 3/7 activity in the cell lysates using a luminescent or fluorescent substrate-based assay.[3]

In Vivo Xenograft Study

- Tumor Implantation: Implant cancer cells (e.g., Panc02) orthotopically into immunocompetent mice (e.g., C57BL/6).
- Tumor Growth: Allow tumors to establish and reach a palpable size.
- Treatment: Administer ZZW-115 (e.g., 5 mg/kg) or vehicle control daily via injection for a specified period (e.g., 30 days).
- Tumor Measurement: Monitor tumor size regularly using calipers.
- Endpoint Analysis: At the end of the treatment period, sacrifice the animals and excise the tumors for further analysis (e.g., histology, immunofluorescence).[8]

Visualizations Signaling Pathways and Experimental Workflows

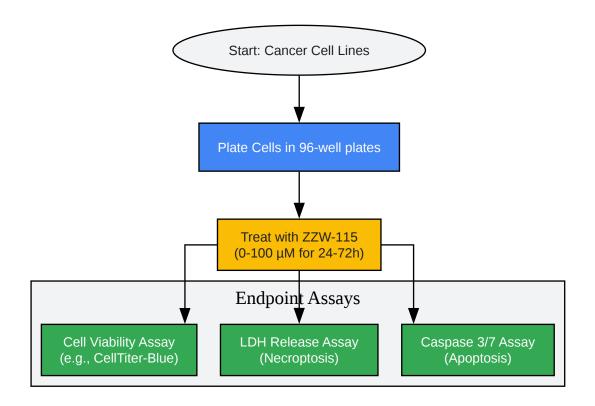




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Caption: Mechanism of action of **ZZW-115** targeting NUPR1.

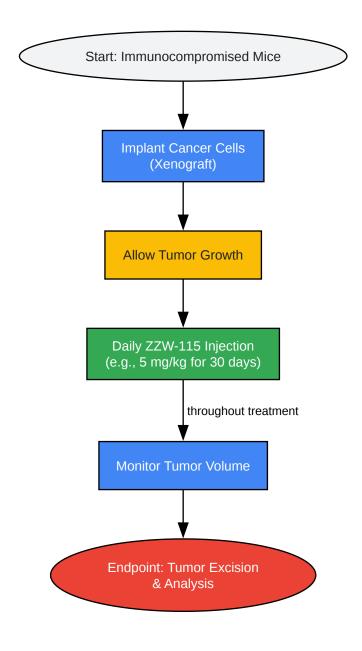




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Caption: In vitro experimental workflow for assessing **ZZW-115** efficacy.





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Caption: In vivo xenograft experimental workflow for **ZZW-115**.

Conclusion

ZZW-115 represents a significant advancement in the development of anticancer agents derived from existing drugs. Its targeted inhibition of NUPR1, leading to a multi-faceted induction of cancer cell death and sensitization to other therapies, positions it as a highly promising therapeutic candidate. The data presented in this guide underscore the potent and specific anticancer activity of **ZZW-115**, while the detailed protocols provide a framework for



further investigation. Continued research into **ZZW-115** and other NUPR1 inhibitors is warranted to fully elucidate their therapeutic potential in a clinical setting.

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